2,4,5-Trichlorophenyl isothiocyanate
Overview
Description
2,4,5-Trichlorophenyl isothiocyanate (CAS-No 23165-46-0) is a chemical compound used primarily in laboratory settings . It is a solid, crystalline substance with a light yellow color .
Molecular Structure Analysis
The molecular formula of 2,4,5-Trichlorophenyl isothiocyanate is C7H2Cl3NS . Its average mass is 238.521 Da and its monoisotopic mass is 236.897354 Da .Physical And Chemical Properties Analysis
2,4,5-Trichlorophenyl isothiocyanate has a density of 1.5±0.1 g/cm3, a boiling point of 330.3±42.0 °C at 760 mmHg, and a flash point of 153.5±27.9 °C . It has a molar refractivity of 56.4±0.5 cm3, a polar surface area of 44 Å2, and a molar volume of 158.0±7.0 cm3 .Scientific Research Applications
Medicinal Chemistry
- Application : 2,4,5-Trichlorophenyl isothiocyanate is used in the synthesis of thiosemicarbazide derivatives of isoniazid .
- Results : Some of these compounds were identified as new inhibitors of urease and inflammatory markers .
Organic Synthesis
- Application : 2,4,5-Trichlorophenyl isothiocyanate can be used in the synthesis of various heterocyclic compounds .
- Method : A general and facile one-pot process for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
- Results : This novel and economical method is suitable for scale-up activities .
Safety And Hazards
This chemical is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust, and to store it in a locked up, well-ventilated place .
properties
IUPAC Name |
1,2,4-trichloro-5-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRSYLEFZNICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177745 | |
Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenyl isothiocyanate | |
CAS RN |
23165-46-0 | |
Record name | 1,2,4-Trichloro-5-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23165-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichlorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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